
氧化钇
描述
Yttrium Oxide, also known as Yttria, is a chemical compound made up of yttrium and oxygen . It is an air-stable, white solid substance . The thermal conductivity of yttrium oxide is 27 W/(m·K) . It is widely used to make Eu:YVO4 and Eu:Y2O3 phosphors that give the red color in color TV picture tubes .
Synthesis Analysis
Yttrium Oxide can be synthesized through various methods such as sol-gel, emulsion, chemical methods, solid-state reactions, combustion, colloid reaction techniques, and hydrothermal processing . Other methods include the evaporation using a high-energy electron beam .
Molecular Structure Analysis
Yttrium Oxide crystallizes in the cubic Ia-3 space group . The structure is three-dimensional. There are two inequivalent Y3+ sites. In the first Y3+ site, Y3+ is bonded to six equivalent O2- atoms to form a mixture of distorted edge and corner-sharing YO6 octahedra .
Physical and Chemical Properties Analysis
Yttrium Oxide has a melting point of 2410°C and a boiling point of 4300°C . It exhibits a hardness of 8.5 on the Mohs scale, which is comparable to topaz . It is stable in air in bulk form, due to the formation of a protective oxide, Y2O3, film on its surface .
科学研究应用
纳米粒子合成和生物医学应用
氧化钇纳米粒子以其较高的介电常数和热稳定性而著称,使其非常适合各种技术应用。它们被用作稀土掺杂剂的基质材料,用于生物成像、光动力疗法,并具有显着的抗菌和抗氧化特性。这些纳米粒子还可在生物传感器和生物成像中找到应用,通过比色、电化学和化学发光检测模式靶向小有机化学物质、金属离子和生物标记 (Rajakumar 等人,2021)。
从废物和二次资源中回收
氧化钇的研究还集中在其从废物来源(如陶瓷粉尘和钛铝基废物)中回收,以解决稀土元素的环境问题和供应限制。技术包括使用酸的溶解动力学和选择性回收工艺以生产纯草酸钇,然后进行热分解以获得氧化钇,展示了材料科学中回收和可持续性的重要性 (Stopić 等人,2016;Stopić 等人,2018)。
光电子学和激光应用
氧化钇的非线性光学特性和高介电常数使其成为光电子器件和掺铒光纤激光器的有前途的材料。它可用作碳基电子设备的理想高κ栅极电介质,从而增强器件特性和效率。它在掺铒光纤激光器中作为可饱和吸收体的应用突出了其在超快光子学和光电器件研究中的作用 (Liu 等人,2021;Wang 等人,2010)。
表面改性以提高分散性
Y2O3 纳米粒子的表面改性增强了它们在水性介质中的分散性,这对于细胞成像和药物输送等生物医学应用至关重要。通过与膦酸键合,可以控制氧化钇纳米粒子的亲水性,展示了氧化钇在各种应用中的多功能性和适应性 (Traina & Schwartz,2007)。
神经保护特性
对氧化钇纳米粒子的探索性研究表明它们作为神经保护剂的潜力。通过作为直接抗氧化剂,它们可以保护神经细胞免受氧化应激,为神经退行性疾病的治疗开发开辟了新途径 (Schubert 等人,2006)。
作用机制
Target of Action
Yttrium oxide (Y2O3) nanoparticles are being explored for biological applications due to their excellent mechanical, thermal, and chemical stability, as well as their strong corrosion resistance and low toxicity . The primary targets of Yttrium oxide are cells, particularly in the context of cancer treatment . Studies have shown that Yttrium oxide nanoparticles can replace calcium in bone and liver tissues, suggesting these organs are the primary targets of intravenously injected yttrium .
Mode of Action
Yttrium oxide nanoparticles interact with their targets primarily through physical and chemical interactions. For instance, in cancer treatment, Yttrium oxide nanoparticles have been shown to increase levels of reactive oxygen species (ROS) generation, leading to DNA damage and induction of apoptosis and ferroptosis in cancer cells . In addition, the nanoparticles can cause disordered auxin signaling in plant cells, affecting their growth and development .
Biochemical Pathways
Yttrium oxide nanoparticles affect several biochemical pathways. In cancer cells, they induce DNA damage and apoptosis, likely through the activation of the MAPK signaling pathway . They also enhance the ethylene and abscisic acid signaling pathways in plants . Furthermore, they specifically inhibit the expression of lignin synthesis-related genes .
Pharmacokinetics
It is known that yttrium oxide is a stable, white solid substance with a high thermal conductivity . It is insoluble in water, which may impact its bioavailability .
Result of Action
The molecular and cellular effects of Yttrium oxide’s action are diverse. In cancer treatment, Yttrium oxide nanoparticles can induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in cancer cells . In plants, they can inhibit growth, induce root cell death, and disorder auxin signaling .
Action Environment
The action, efficacy, and stability of Yttrium oxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Yttrium oxide particles . Furthermore, due to the widespread application of rare earth oxide nanoparticles in various fields, their release into the environment is inevitable, and their potential toxicity and ecological impact have become a concern .
安全和危害
未来方向
Given the unique properties and diverse applications of Yttrium Oxide, research is ongoing to discover even more uses for this versatile compound. With advances in technology, it is anticipated that Yttrium Oxide will play a vital role in future innovations, particularly in the fields of electronics, energy, and telecommunications .
生化分析
Biochemical Properties
Yttrium oxide nanoparticles (Y2O3 NPs) are being explored for biological applications due to their excellent mechanical, thermal, and chemical stability, strong corrosion resistance, and low toxicity . The biochemical properties of yttrium oxide make it a promising candidate for various applications in the field of biochemistry.
Cellular Effects
Studies have shown that yttrium oxide nanoparticles can cause oxidative stress, leading to inflammatory and pathological lesions in animal models .
Molecular Mechanism
It is known that yttrium oxide nanoparticles can interact with various biomolecules, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of yttrium oxide can change over time. For example, studies have shown that yttrium oxide nanoparticles can accumulate in various tissues over time, leading to increased oxidative stress .
Dosage Effects in Animal Models
The effects of yttrium oxide can vary with different dosages in animal models. For example, studies have shown that high doses of yttrium oxide nanoparticles can cause oxidative damage, while lower doses may have less pronounced effects .
Metabolic Pathways
It is known that yttrium oxide can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Yttrium oxide can be transported and distributed within cells and tissues. Studies have shown that yttrium oxide nanoparticles can accumulate in various tissues, including the lung, liver, kidney, and heart .
Subcellular Localization
It is known that yttrium oxide nanoparticles can interact with various cellular components, potentially affecting their activity or function .
属性
IUPAC Name |
oxygen(2-);yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Y/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDFQVOCFDJEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Y2O3, O3Y2 | |
| Record name | yttria | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttria | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Yttrium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051573 | |
| Record name | Yttrium oxide (Y2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.810 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |
| Record name | Yttrium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-36-9, 11130-29-3 | |
| Record name | Yttria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide (Y2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Yttrium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTRIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8071685XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the chemical formula and molecular weight of yttrium oxide?
A1: Yttrium oxide has the chemical formula Y2O3 and a molecular weight of 225.81 g/mol.
Q2: What is the crystal structure of yttrium oxide nanoparticles?
A2: Yttrium oxide nanoparticles typically exhibit a cubic crystal structure. []
Q3: How does yttrium oxide behave as a sintering aid in alumina ceramics?
A3: While yttrium oxide exhibits a sintering-aid effect on alumina by chemically reacting with it and promoting liquid sintering, the reaction product can remain on the alumina surface, ultimately decreasing the bending strength of the resulting porous ceramic. This makes nano-yttrium oxide unsuitable for this specific application. []
Q4: Can yttrium oxide be used as a strengthening phase in corrosion-resistant steels?
A4: Research suggests that yttrium oxide (Y2O3) could be a promising candidate as a strengthening phase in corrosion-resistant steels. Thermodynamic modeling indicates that Y2O3 remains stable at high temperatures and doesn't react with common steel components. Centrifugal casting emerges as a potential method for incorporating Y2O3 into the steel matrix, potentially enhancing both mechanical and radiation-resistant properties. []
Q5: Does grinding and polishing affect the surface of dental zirconia with different yttrium oxide compositions?
A5: Studies show that while grinding and polishing dental zirconia with varying yttrium oxide content achieve a clinically acceptable surface roughness, the yttrium oxide composition itself doesn't significantly influence this roughness. []
Q6: How does the annealing temperature affect the properties of yttrium oxide thin films?
A6: Annealing yttrium oxide thin films, particularly under a hydrogen atmosphere at 450°C, significantly improves capacitance behavior without altering the film's chemical composition, except for a reduction in hydrogen content. []
Q7: How does laser roughening of silicon surfaces affect the luminescence of yttrium oxide thin films?
A7: Laser roughening of silicon surfaces enhances the luminescence of subsequently deposited europium-activated yttrium oxide thin films. The increased roughness reduces internal reflections, allowing more light to escape, thereby increasing brightness. []
Q8: What are some methods for preparing yttrium oxide powder?
A8: Various methods can be employed to prepare yttrium oxide powder:
- Precipitation: Reacting an yttrium salt solution with an alkaline solution produces yttrium hydroxide, which can be calcined to obtain yttrium oxide. Adding a surfactant during precipitation can control particle size. []
- Thermal decomposition: Heating yttrium oxalate hexahydrate under controlled conditions leads to the formation of yttrium oxide powder with high specific surface area. []
- Combustion synthesis: This method allows the production of weakly agglomerated yttrium oxide nanoparticles with good control over particle morphology. []
Q9: How can the particle size of yttrium oxide be controlled during synthesis?
A9: Particle size can be controlled through several parameters:
- Surfactants: Adding surfactants like diisooctyl sodium sulphosuccinate during synthesis can influence particle size and morphology. []
- Reaction conditions: Factors such as pH, reactant concentration, and aging time during precipitation reactions can affect particle size. [, ]
- Calcination temperature: Higher calcination temperatures typically lead to larger particle sizes and reduced specific surface area. []
Q10: What are some applications of yttrium oxide nanoparticles?
A10: Yttrium oxide nanoparticles find use in various fields:
- Phosphors: Yttrium oxide doped with rare-earth ions like europium or terbium exhibits luminescent properties, making it suitable for applications in displays and lighting. [, ]
- Catalysis: Yttrium oxide can act as a catalyst or catalyst support in various chemical reactions. []
- Biomedicine: Yttrium oxide nanoparticles show potential in bioimaging and as antimicrobial agents. [, ]
- Electronics: Yttrium oxide's dielectric properties make it suitable for use in transistors and capacitors. [, ]
Q11: How is yttrium oxide used in thermal barrier coatings?
A11: Yttrium oxide is a key component in thermal barrier coatings (TBCs) used in high-temperature applications, such as gas turbine engines. In these coatings, Y2O3 stabilizes the zirconia (ZrO2) phase, preventing detrimental phase transformations at high temperatures and improving the coating's durability and thermal insulation properties. []
Q12: How does the addition of yttrium oxide affect the properties of magnesium alloys?
A12: Adding yttrium and yttrium oxide nanoparticles to magnesium alloys can significantly enhance their mechanical properties, including strength and ductility. This improvement is attributed to the combined effects of solid solution strengthening and grain refinement by the yttrium, as well as the reinforcing effect of the yttrium oxide nanoparticles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


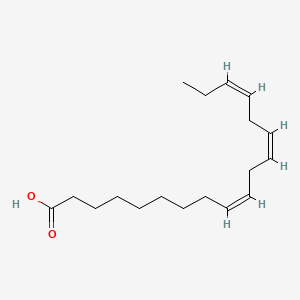
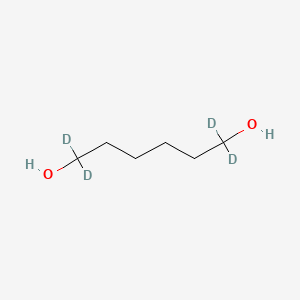
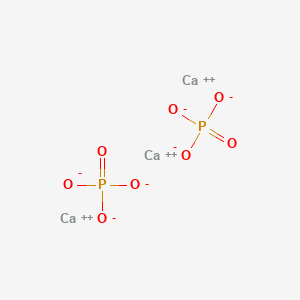

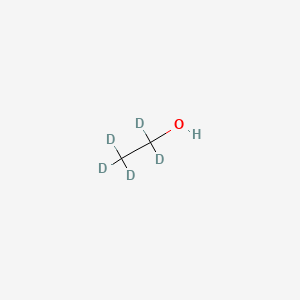
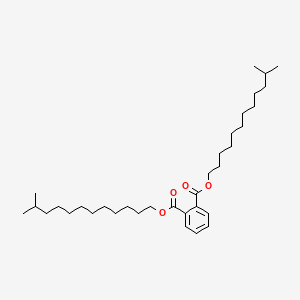




![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)



